2-Methoxy-2-vinyl-1-1-biphenyl
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Overview
Description
2-Methoxy-2-vinyl-1-1-biphenyl: is an organic compound with the molecular formula C15H14O. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by a methoxy group (-OCH3) and another by a vinyl group (-CH=CH2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-vinyl-1-1-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a vinyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of ethyl-substituted biphenyl derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-vinyl-1-1-biphenyl involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. The biphenyl core provides a rigid and planar structure, which can interact with other aromatic systems through π-π stacking interactions .
Comparison with Similar Compounds
2-Methoxybiphenyl: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Vinylbiphenyl: Lacks the methoxy group, affecting its electronic properties and reactivity.
2-Methoxy-1-1-biphenyl: Similar structure but without the vinyl group, leading to different chemical behavior.
Uniqueness: 2-Methoxy-2-vinyl-1-1-biphenyl is unique due to the presence of both methoxy and vinyl groups, which confer distinct electronic and reactive properties. This combination makes it a versatile compound for various applications in chemistry and industry .
Properties
Molecular Formula |
C15H14O |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-ethenyl-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C15H14O/c1-3-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16-2/h3-11H,1H2,2H3 |
InChI Key |
FCWUCTAQWFQWBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2C=C |
Origin of Product |
United States |
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